(N-Methylcysteine(3)-N-Methylcysteine(7))TANDEM is a synthetic compound that belongs to the class of cyclic peptides. It is characterized by the presence of two N-methylcysteine residues at positions 3 and 7, which play a crucial role in its structural and functional properties. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.
The synthesis and study of (N-Methylcysteine(3)-N-Methylcysteine(7))TANDEM have been primarily reported in academic literature focusing on peptide chemistry and drug development. Research studies often explore its biological activities, including its interactions with biological macromolecules.
(N-Methylcysteine(3)-N-Methylcysteine(7))TANDEM can be classified as a cyclic peptide due to its ring structure formed by the linkage of amino acid residues. This classification is significant because cyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts.
The synthesis of (N-Methylcysteine(3)-N-Methylcysteine(7))TANDEM typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support. The following steps outline the general approach:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of (N-Methylcysteine(3)-N-Methylcysteine(7))TANDEM.
The molecular structure of (N-Methylcysteine(3)-N-Methylcysteine(7))TANDEM features a cyclic arrangement with two N-methylcysteine residues. The specific stereochemistry of these residues influences the compound's conformation and biological activity.
(N-Methylcysteine(3)-N-Methylcysteine(7))TANDEM participates in various chemical reactions typical for peptides, including:
These reactions are crucial for understanding the stability and reactivity of (N-Methylcysteine(3)-N-Methylcysteine(7))TANDEM in biological systems.
The mechanism of action for (N-Methylcysteine(3)-N-Methylcysteine(7))TANDEM is primarily related to its interactions with biological targets such as proteins and enzymes. It may function as an inhibitor or modulator depending on its binding affinity and specificity.
Research indicates that cyclic peptides like (N-Methylcysteine(3)-N-Methylcysteine(7))TANDEM can exhibit enhanced binding properties due to their conformational rigidity, which allows for more effective interaction with target sites.
Characterization studies using techniques such as differential scanning calorimetry (DSC) may provide insights into thermal stability, while Fourier-transform infrared spectroscopy (FTIR) can elucidate functional group presence and interactions.
(N-Methylcysteine(3)-N-Methylcysteine(7))TANDEM has potential applications in several scientific domains:
The ongoing research into this compound highlights its versatility and significance in advancing scientific knowledge across multiple disciplines.
(N-MeCys³,N-MeCys⁷)TANDEM (CysMeTANDEM) is a synthetic octadepsipeptide quinoxaline antibiotic characterized by its bifunctional intercalation capability. Its core structure consists of a cyclic peptide ring incorporating two quinoxaline chromophores and two modified cysteine residues with N-methylation at positions 3 and 7. This selective undermethylation differentiates it from its parent compound, triostin A, which features additional N-methyl groups [3] [7]. The molecular formula is C₅₀H₆₄N₁₂O₁₂S₂, with a molecular weight of 1031.13 g/mol [7].
The stereochemistry of the D-amino acids within the peptide ring creates a concave shape complementary to the DNA minor groove. Disulfide bridges between cysteine residues stabilize the cyclic structure, while the N-methyl groups at Cys3 and Cys7 reduce peptide backbone hydrogen-bonding capacity, enhancing conformational flexibility for DNA binding [1] [3]. In solution, NMR studies reveal that the quinoxaline rings adopt a perpendicular orientation relative to the peptide plane, positioning them optimally for bis-intercalation [1].
Table 1: Structural Features of (N-MeCys³,N-MeCys⁷)TANDEM
Property | Detail |
---|---|
Molecular Formula | C₅₀H₆₄N₁₂O₁₂S₂ |
Molecular Weight | 1031.13 g/mol |
Key Modifications | N-methylation at Cys3 and Cys7 residues |
Chromophores | Quinoxaline rings (2) |
Structural Motifs | Cyclic octadepsipeptide ring; disulfide bridges; D-amino acids |
DNA Interaction Mode | Bis-intercalation with minor groove binding |
CysMeTANDEM was developed as part of efforts to elucidate structure-activity relationships in quinoxaline antibiotics. Its design originated from the natural product triostin A, which exhibits CpG-binding specificity but contains four N-methyl groups. Synthetic removal of two N-methyl groups (at alanine residues) yielded CysMeTANDEM, shifting its DNA recognition toward TpA sites [3] [4]. This analogue demonstrated that subtle alterations in methylation patterns profoundly alter biological activity.
Quinoxaline antibiotics share a bis-intercalating scaffold but vary in sequence selectivity:
CysMeTANDEM functions as a high-affinity DNA bis-intercalator, inserting its quinoxaline rings between base pairs at TpA steps. NMR and footprinting studies confirm it binds DNA hexamers like d(GATATC)₂, forming 1:1 saturated complexes [1] [4]. Key mechanistic features include:
Table 2: DNA Binding Preferences of CysMeTANDEM
DNA Sequence | Binding Affinity | Observed Conformational Changes |
---|---|---|
d(GGATATCC)₂ | Strong | Bis-intercalation; N-type thymidine sugar conformation |
d(GGTTAACC)₂ | Strong | Bis-intercalation; N-type thymidine sugar conformation |
d(GGAATTCC)₂ | Weak | No intercalation; minor groove binding only |
Compared to echinomycin, CysMeTANDEM’s TpA specificity provides a unique tool for probing A/T-rich genomic regions. Its ability to induce distinct DNA distortions has enabled studies on the role of local structure in transcriptional regulation [1] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7